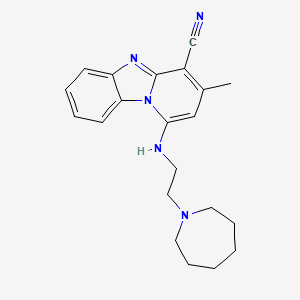

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]benzimidazole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the azepanyl and ethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives, including those similar to 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile. For instance, compounds derived from benzimidazole have shown promising results as cyclooxygenase (COX) inhibitors. In one study, specific derivatives exhibited IC50 values of 0.1664 nM for COX-1 and 0.0370 nM for COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Additionally, the synthesis of various benzimidazole derivatives has resulted in significant analgesic effects in animal models. For example, certain N-benzimidazol-1-yl methyl-benzamide derivatives demonstrated notable analgesic activity with statistical significance compared to control groups .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of benzimidazole compounds allow their use in organic electronics. Research has indicated that benzimidazole/amine-based compounds can function as ambipolar transport materials in OLEDs. These materials can emit blue light and serve as hosts for phosphorescent emitters, enhancing the efficiency and performance of OLED devices .

Nanomaterials

Benzimidazole derivatives are being explored for their potential in nanotechnology. Their ability to form stable complexes with metals makes them suitable candidates for developing nanomaterials with specific electronic properties. This application is particularly relevant in the fabrication of sensors and catalysts .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anti-inflammatory | COX inhibition | IC50 values: COX-1: 0.1664 nM; COX-2: 0.0370 nM |

| Analgesic | Pain relief in animal models | Significant analgesic effects compared to controls |

| Anticancer | Tumor growth inhibition | Induction of apoptosis in cancer cells |

| OLEDs | Blue light emission | Ambipolar transport properties |

| Nanotechnology | Development of nanomaterials | Stable metal complexes for sensors and catalysts |

Case Study 1: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of benzimidazole derivatives, researchers synthesized a series of compounds that were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives not only inhibited COX activity but also reduced edema significantly compared to standard treatments .

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer properties of benzimidazole derivatives revealed that specific compounds led to a marked decrease in cell viability across various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, showcasing the potential for these compounds in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 11-{[2-(1-Azepanyl)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A]benzimidazole-4-carbonitrile

- 1-((2-(1-Azepanyl)ethyl)amino)-3-methyl-2-octylpyrido(1,2-A)benzimidazole-4-carbonitrile

Uniqueness

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the combination of the azepanyl and pyrido[1,2-a]benzimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including a pyrido[1,2-a]benzimidazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, compounds with a benzimidazole core have been shown to exhibit cytotoxic properties against tumor cells by inducing apoptosis and DNA damage in hypoxic conditions .

Cytotoxicity Studies

Research has demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the activity of benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115), confirming their potential as hypoxia-selective agents .

Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of SAR in understanding the biological activity of benzimidazole derivatives. Modifications in the functional groups attached to the benzimidazole nucleus can significantly influence their pharmacological properties. For example, compounds with electron-donating groups exhibited enhanced antibacterial and anticancer activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Benzimidazole | Anticancer |

| Compound B | Pyrido[1,2-a] | Antimicrobial |

| This compound | Pyrido[1,2-a] Benzimidazole | Potential anti-cancer |

Medicinal Chemistry

The compound is being explored for its therapeutic effects in treating hyperproliferative disorders. Its unique structure allows it to act as a building block for synthesizing more complex molecules that may possess enhanced biological activities.

Enzyme Inhibition Studies

Research indicates that compounds with a similar structure can inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Propriétés

IUPAC Name |

1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5/c1-16-14-20(23-10-13-25-11-6-2-3-7-12-25)26-19-9-5-4-8-18(19)24-21(26)17(16)15-22/h4-5,8-9,14,23H,2-3,6-7,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQYYGIDSLXFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.